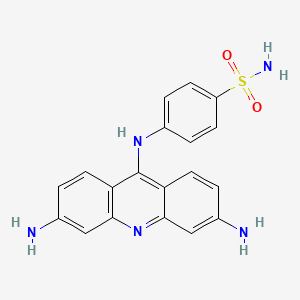![molecular formula C14H14BrClN2O2 B12906809 5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one CAS No. 88094-09-1](/img/structure/B12906809.png)
5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a propyl group attached to a pyridazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The bromobenzyl group can be introduced through the bromination of benzyl alcohol using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Synthesis of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Final Coupling Reaction: The bromobenzyl intermediate is then coupled with the pyridazinone core in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Formation of oxides or ketones.
Reduction Products: Formation of alcohols or amines.
科学研究应用
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one has several scientific research applications:
作用机制
The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-Bromobenzaldehyde: A benzaldehyde derivative with a bromine substitution, used in organic synthesis for producing pharmaceuticals and agrochemicals.
2-Methylbenzo[d]thiazole Derivatives: Compounds with similar structural features, investigated for their potential as monoamine oxidase inhibitors.
Uniqueness
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
88094-09-1 |
|---|---|
分子式 |
C14H14BrClN2O2 |
分子量 |
357.63 g/mol |
IUPAC 名称 |
5-[(4-bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H14BrClN2O2/c1-2-7-18-14(19)13(16)12(8-17-18)20-9-10-3-5-11(15)6-4-10/h3-6,8H,2,7,9H2,1H3 |
InChI 键 |
YLQFNKAIDDRPTM-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)


![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)

![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)


![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)




